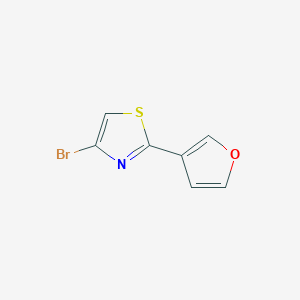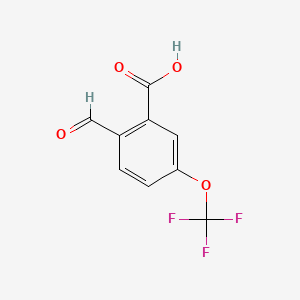
2-Formyl-5-(trifluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a formyl group (-CHO) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the formylation of 5-(trifluoromethoxy)benzoic acid using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Carboxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Formyl-5-(trifluoromethoxy)benzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formylbenzoic acid: Lacks the trifluoromethoxy group, making it less lipophilic.
5-(Trifluoromethoxy)benzoic acid: Lacks the formyl group, reducing its reactivity in certain chemical reactions.
2-Formyl-3-fluorobenzoic acid: Contains a fluorine atom instead of the trifluoromethoxy group, altering its electronic properties
Uniqueness
2-Formyl-5-(trifluoromethoxy)benzoic acid is unique due to the combination of the formyl and trifluoromethoxy groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5F3O4 |
|---|---|
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
2-formyl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15) |
Clé InChI |
VMAZKOTUAFFLFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)


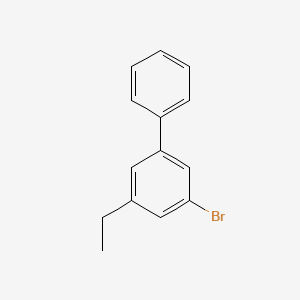

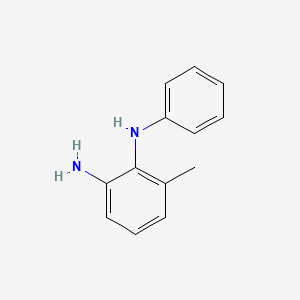
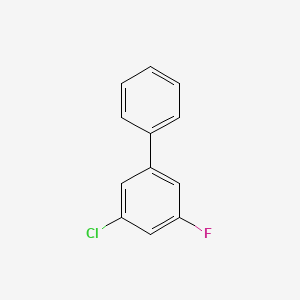

![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
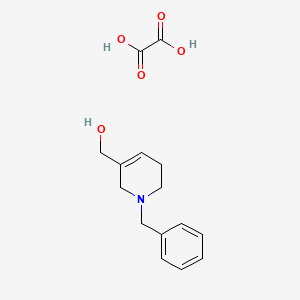
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
